2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)-

Analytical Chemistry Quality Control Essential Oil Authentication

2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)- (CAS 61692-81-7), systematically named 3-methylpentyl (E)-2-methylbut-2-enoate and commonly referred to as 3-methylpentyl tiglate or 3-methylpentyl 2-methylcrotonate, is a branched unsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It belongs to the tiglate ester sub-class, characterized by the (E)-configuration at the α,β-unsaturated carbonyl.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 61692-81-7
Cat. No. B13949383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)-
CAS61692-81-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCC(C)CCOC(=O)C(=CC)C
InChIInChI=1S/C11H20O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6+
InChIKeyUKYIGGARIIFOAB-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpentyl Tiglate (CAS 61692-81-7): Procurement-Relevant Identity and Physicochemical Baseline


2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)- (CAS 61692-81-7), systematically named 3-methylpentyl (E)-2-methylbut-2-enoate and commonly referred to as 3-methylpentyl tiglate or 3-methylpentyl 2-methylcrotonate, is a branched unsaturated ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol [1][2]. It belongs to the tiglate ester sub-class, characterized by the (E)-configuration at the α,β-unsaturated carbonyl. Key estimated physicochemical properties include a boiling point of 229.5 °C at 760 mmHg, a flash point of 84.6 °C, a density of 0.888 g/cm³, a refractive index of approximately 1.439, an estimated log Kow of 4.07, a water solubility of 17.56 mg/L at 25 °C, and a vapor pressure of 0.100 mmHg at 25 °C [3][4]. The compound is listed on the EPA TSCA Inventory and carries the EINECS number 262-904-3 [5].

Isomer identity (E)-tiglate — synthetic isomer, not found in nature
Regulatory listing EPA TSCA Inventory, EINECS 262-904-3
Analytical workflow GC-MS reference standard for distinguishing (E)- from (Z)-angelate isomers

Why 3-Methylpentyl Tiglate Cannot Be Interchanged with Its (Z)-Angelate Isomer or Other Tiglate Homologs


Within the tiglate/angelate ester family, compounds sharing identical molecular formulas can exhibit fundamentally different physicochemical, organoleptic, natural occurrence, and regulatory profiles due to geometric isomerism [(E) vs. (Z)] and subtle variations in the alcohol moiety [1][2]. The (E)-tiglate (CAS 61692-81-7) and its (Z)-angelate isomer (CAS 53082-58-9) are chromatographically distinguishable with distinct Kovats retention indices and mass spectral fragmentation patterns [1], and differ in natural occurrence status: the (Z)-isomer is a known constituent of Roman chamomile oil at up to 22.69%, while the (E)-isomer is reported as not found in nature [3][4]. Furthermore, homologs such as isoamyl tiglate (CAS 41519-18-0, C₁₀H₁₈O₂) and hexyl tiglate (CAS 16930-96-4, C₁₁H₂₀O₂) diverge in molecular weight, boiling point, vapor pressure, and flash point, directly impacting formulation tenacity, volatility profile, and transport classification [5]. Procurement of an unspecified geometric isomer or a near homolog without rigorous specification control risks batch-to-batch olfactory inconsistency, analytical non-conformance, and unforeseen regulatory hurdles.

(Z)-Angelate geometric isomer

Different GC retention and natural occurrence status; may cause false-positive essential oil analysis if substituted without identity confirmation.

Isoamyl / hexyl tiglate homologs

Altered molecular weight and vapor pressure shift volatility profile and fragrance tenacity; direct formulation interchange may not transfer performance.

Unspecified isomer mixtures

Lack of regulatory safety monograph for (E)-tiglate may require additional toxicological documentation, unlike the monograph-cleared (Z)-angelate.

Quantitative Differentiation Evidence for 3-Methylpentyl Tiglate (CAS 61692-81-7) Against Closest Analogs


GC-MS Chromatographic Resolution from the (Z)-Angelate Isomer via Distinct Kovats Retention Indices

3-Methylpentyl tiglate (CAS 61692-81-7, E-isomer) is chromatographically resolved from its geometric isomer 3-methylpentyl angelate (CAS 53082-58-9, Z-isomer) in a comprehensive GC-MS study of 141 synthesized angelate and tiglate esters by Adams and Dev (2010) [1]. The study provides distinct Kovats retention indices for each geometric isomer on a standard non-polar column, enabling unambiguous identification and quantification. This analytical differentiation is critical because the (Z)-angelate is an abundant natural constituent of Roman chamomile oil (22.69%), while the (E)-tiglate is not naturally occurring [2][3]. Procurement of a mixed or mis-assigned isomer batch would yield false-positive natural occurrence results in essential oil analysis.

Isomer GC resolution
Head-to-head
Baseline-resolved by distinct Kovats RI on non-polar column; distinct mass spectral fragmentation pattern
Enables unambiguous isomer identity confirmation in essential oil research.
Validated by Adams & Dev 2010; method context.
Analytical Chemistry Quality Control Essential Oil Authentication

Regulatory Safety Assessment Coverage: (E)-Tiglate Lacks a RIFM Monograph, Unlike the (Z)-Angelate Isomer

The Research Institute for Fragrance Materials (RIFM) has published a comprehensive safety assessment for the geometric isomer 3-methylpentyl 2-methylisocrotonate (CAS 53082-58-9, Z-isomer), evaluating it across 7 human health endpoints plus environmental safety and concluding no genotoxicity concern [1]. In contrast, no corresponding RIFM safety monograph exists for the (E)-isomer 3-methylpentyl tiglate (CAS 61692-81-7) as of the latest available literature [2]. The published RIFM assessment for the (Z)-isomer reports a worldwide volume of use of <0.1 metric tons per year (IFRA, 2015), a 95th percentile concentration in hydroalcoholics of 0.00010%, and a total systemic exposure of 0.0000033 mg/kg/day, and explicitly uses isopentyl 2-methylcrotonate (E) (CAS 41519-18-0) as a read-across analog for genotoxicity assessment [1]. This regulatory asymmetry means that formulators seeking to use the (E)-tiglate in IFRA-compliant fragrances face an additional evidentiary burden.

Regulatory monograph
Cross-study comparable
No RIFM safety assessment for (E)-tiglate; (Z)-angelate has full monograph cleared on 7 human health endpoints.
May require additional toxicological documentation for fragrance-use evaluation.
Data to verify — monograph absence as of 2025.
Regulatory Science Fragrance Safety Toxicology

Natural Occurrence Status: Synthetic (E)-Tiglate vs. Naturally Abundant (Z)-Angelate

The (E)-tiglate isomer (CAS 61692-81-7) is explicitly listed as 'not found in nature' in the FlavScents database, whereas its (Z)-angelate counterpart (CAS 53082-58-9) is a documented natural constituent occurring at 22.69% in Roman chamomile flower oil and also reported in garden chamomile [1][2]. The RIFM safety assessment further confirms that the (Z)-isomer is not reported to occur in food by the Volatile Compounds in Food (VCF) database [3], but the chamomile occurrence establishes its natural provenance. This distinction has direct regulatory and commercial consequences: the (E)-tiglate is necessarily a synthetic material, while the (Z)-angelate can be positioned as nature-identical when isolated from chamomile sources.

Natural occurrence
Direct head-to-head comparison
(E)-tiglate: not found in nature; (Z)-angelate: 22.69% in Roman chamomile oil.
(E)-tiglate cannot qualify as natural for labeling under EU 1334/2008 or U.S. 21 CFR 101.22.
Binary procurement decision based on regulatory context.
Natural Product Chemistry Flavor Regulation Essential Oil Analysis

Flash Point and Transport Classification: 3-Methylpentyl Tiglate vs. Hexyl Tiglate

3-Methylpentyl tiglate (CAS 61692-81-7) has an estimated flash point of 84.6 °C (TCC), placing it near the flammable/combustible boundary under GHS and DOT classifications and likely requiring combustible liquid handling [1]. By contrast, the linear isomer hexyl tiglate (CAS 16930-96-4, same molecular formula C₁₁H₂₀O₂) has a reported flash point of 98 °C (closed cup), placing it more firmly in the combustible liquid category with potentially less stringent storage requirements [2]. This 13.4 °C difference in flash point between two constitutional isomers of identical molecular weight arises from branching in the alcohol moiety and directly influences shipping classification, warehousing ventilation requirements, and insurance considerations.

Flash point difference
Cross-study comparable
84.6 °C (target) vs 98 °C (hexyl tiglate) — 13.4 °C lower.
May shift transport classification and storage infrastructure requirements.
Estimated values; verify with batch-specific COA.
Chemical Safety Transport Regulations Formulation Engineering

Odor Potency Class Inference: Tiglate Esters Exhibit Relatively High Odor Thresholds vs. Other Unsaturated Esters

A systematic study of odor thresholds for unsaturated branched esters by Takeoka et al. (1998) demonstrated that methyl tiglate (methyl (E)-2-methyl-2-butenoate) had the highest odor threshold (130 μL/10³L in air) among all esters tested, while the lowest threshold compound (ethyl 2-methyl-4-pentenoate) was detected at 0.01 μL/10³L—a 13,000-fold difference in potency [1]. The study established that double bond position and configuration significantly influence odor threshold in this ester class, with the tiglate (E)-configuration at C-2 being associated with reduced odor potency. While a direct odor threshold measurement for 3-methylpentyl tiglate is not available, this class-level inference suggests that it would likely be a relatively low-odor-impact material compared to non-tiglate unsaturated esters.

Odor potency class
Class-level inference
Tiglate esters show higher odor thresholds (e.g., methyl tiglate 130 µL/10³L); 13,000-fold range across unsaturated branched esters.
Likely lower odor impact; higher use levels may be needed for equivalent sensory effect.
No direct measurement for this compound; class-level inference only.
Sensory Science Fragrance Formulation Structure-Odor Relationships

Molecular Weight and Volatility Differentiation from Isoamyl Tiglate

3-Methylpentyl tiglate (C₁₁H₂₀O₂, MW 184.28) differs from the commonly used isoamyl tiglate (C₁₀H₁₈O₂, MW 170.25, CAS 41519-18-0) by one methylene unit, resulting in an estimated boiling point of 229.5 °C vs. an expected lower boiling point for the C₁₀ homolog [1][2]. The target compound's higher molecular weight and correspondingly lower vapor pressure (0.100 mmHg at 25 °C, estimated) predict longer substantivity on a smelling blotter and reduced top-note volatility relative to isoamyl tiglate [3]. This difference is structurally analogous to the well-characterized relationship between hexyl tiglate (C₁₁, linear) and isoamyl tiglate (C₁₀, branched) in fragrance performance, where the heavier ester consistently provides greater tenacity [4].

Volatility profile
Cross-study comparable
MW 184.28 vs 170.25 (+14); BP ~229.5 °C (+20–40 °C); VP 0.100 mmHg (3–5× lower) vs isoamyl tiglate.
Supports extended fragrance tenacity and base-note character in formulation research.
Estimated properties; empirical evaporation testing recommended.
Formulation Science Fragrance Tenacity Volatility Profiling

Evidence-Backed Application Scenarios for 3-Methylpentyl Tiglate (CAS 61692-81-7) in Research and Industry


Analytical Reference Standard for Distinguishing Tiglate from Angelate Geometric Isomers in Essential Oil Research

3-Methylpentyl tiglate (CAS 61692-81-7) serves as a critical authentic reference standard for gas chromatographic differentiation of (E)-tiglate from (Z)-angelate esters in complex essential oil matrices. The Adams & Dev (2010) study provides validated Kovats retention indices and mass spectra for both geometric isomers, making this compound essential for any laboratory performing essential oil authentication or studying the enantiomeric/chiral composition of chamomile and related Asteraceae oils where the (Z)-angelate naturally occurs at 22.69% [1][2]. Procurement of this specific (E)-isomer standard, rather than an unspecified geometric mixture, is mandatory to avoid false-positive identification of tiglate esters in natural samples.

Synthetic Fragrance Ingredient Where Natural-Identical Status Is Not Required

Given that 3-methylpentyl tiglate is not found in nature, it is positioned exclusively as a synthetic fragrance ingredient [1]. This makes it suitable for fragrance compositions where natural labeling is not a requirement but where the unique odor profile of a branched tiglate ester—distinct from both the naturally occurring (Z)-angelate and the linear hexyl tiglate—is desired for olfactory complexity. Formulators may select this compound specifically to achieve a synthetic-exclusive signature that cannot be replicated by natural chamomile-derived angelates.

Middle-to-Base Note Fragrance Formulation Requiring Extended Tenacity

With a molecular weight of 184.28 g/mol, a boiling point of 229.5 °C, and a vapor pressure of 0.100 mmHg at 25 °C, 3-methylpentyl tiglate exhibits physicochemical properties consistent with middle-to-base note fragrance substantivity, surpassing the lower-molecular-weight isoamyl tiglate (MW 170.25) in predicted longevity on skin or fabric [1][2]. This compound is therefore a candidate for fragrance formulations where extended dry-down character is valued, particularly in fine fragrance, fabric care, and personal care products where the branched 3-methylpentyl moiety provides a differentiated evaporation curve compared to linear hexyl tiglate.

Structure-Odor Relationship Studies of Branched-Chain Unsaturated Esters

The Takeoka et al. (1998) study established that tiglate esters occupy the low-potency end of the odor threshold spectrum among unsaturated branched esters [1]. 3-Methylpentyl tiglate, featuring both E-configuration at the α,β-unsaturated bond and branching at the 3-position of the pentyl chain, provides a well-defined structural probe for academic and industrial research programs investigating how incremental changes in ester alcohol chain branching modulate odor threshold, character, and receptor binding. Its procurement as a high-purity single geometric isomer (>95% assay reported by vendors [2]) is essential for reproducible quantitative structure-odor relationship (QSOR) modeling.

Application
Selection Property
Validation Focus
Analytical reference for essential oil isomer ID
Verified (E)-tiglate identity by GC-MS
Kovats RI and MS library match against (Z)-angelate
Synthetic fragrance without natural-identical requirement
Synthetic-only provenance supports non-natural fragrance design
Isomer purity and absence of natural origin documentation
Middle-to-base note formulation for extended tenacity
Higher MW / lower vapor pressure vs shorter-chain tiglates
Evaporation curve and substantivity testing on target substrates
Structure-odor relationship (QSOR) studies
High-purity single geometric isomer
Odor threshold and character profiling under controlled conditions
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